molecular formula C22H17N5O7 B11544412 2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol

2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol

Cat. No.: B11544412
M. Wt: 463.4 g/mol
InChI Key: BAUAMIRCWOSVHX-FSJBWODESA-N
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Description

2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core This can be achieved through a cyclization reaction involving a suitable precursor

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the nitro groups would produce corresponding amines.

Scientific Research Applications

2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(3-methoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol
  • 2-[(E)-{[2-(3-ethoxy-4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol

Uniqueness

2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17N5O7

Molecular Weight

463.4 g/mol

IUPAC Name

2-[(E)-[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-4,6-dinitrophenol

InChI

InChI=1S/C22H17N5O7/c1-2-34-18-10-13(6-7-17(18)28)20-22(25-8-4-3-5-19(25)24-20)23-12-14-9-15(26(30)31)11-16(21(14)29)27(32)33/h3-12,28-29H,2H2,1H3/b23-12+

InChI Key

BAUAMIRCWOSVHX-FSJBWODESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)O

Origin of Product

United States

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